molecular formula C19H20N2O3S2 B2667190 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 941972-17-4

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No. B2667190
M. Wt: 388.5
InChI Key: DBNDSCJLSSBCLC-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H20N2O3S2 and its molecular weight is 388.5. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Thiophene Derivatives

    • Application : Thiophene derivatives are important aromatic heterocyclic derivatives. They have shown significant pharmacological activities and find large application in material science and coordination chemistry, and as intermediates in organic synthesis .
    • Method : Recent approaches to the synthesis of substituted thiophenes are mainly based on heterocyclization of functionalized alkynes . These processes allow the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step, usually with high atom economy .
    • Results : The synthesis of thiophene derivatives by cyclization of readily available S-containing alkyne substrates has allowed a significant step forward toward a direct and atom-economical entry to this very important class of aromatic heterocycles .
  • Cyanoacetylation of Amines

    • Application : Cyanoacetylation of amines is a method used in the formation of biologically active compounds .
    • Method : The specific methods of cyanoacetylation of amines and their synthetic uses are not detailed in the source .
    • Results : The results or outcomes of cyanoacetylation of amines are not specified in the source .
  • Synthesis of Tetrahydroquinolines

    • Application : Tetrahydroquinoline derivatives are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .
    • Method : A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU is used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .
    • Results : The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
  • Synthesis of Polyoxygenated Oxepanes and Thiepanes

    • Application : Oxepanes and thiepanes are central motifs and tenants of many biologically important molecules . Their synthetic construction often presents a challenge to chemists due to consequential entropic and enthalpic barriers .
    • Method : This review covers the breadth of synthetic methods to afford the oxepane/thiepane moiety, with a focus on polyoxygenated oxepanes and includes radical cyclizations, Lewis acid-mediated cyclizations, ring closing-metathesis, Nicholas-Ferrier rearrangement, homologations, and ring-expansion strategies .
    • Results : Implementation of these tactics towards sugar-based and non-sugar based (de novo) approaches is presented alongside their extensive application to the total synthesis of several complex polyoxygenated oxepane-containing natural products .
  • Molecular Engineering of Polymeric Carbon Nitride

    • Application : Polymeric carbon nitride (CN) is attracting dramatically increasing interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications ranging from (photo)catalysis, and photoelectrochemistry, to biosensors .
    • Method : The polymeric feature and facile synthesis of CN allow easy engineering of its structure at the molecular level . For instance, the moderate reactivity of CN at the interface, together with the aromatic π-conjugated framework and intralayer hydrogen bonds, provides ample possibilities to control its molecular structure and properties to meet task-specific applications .
    • Results : This review summarizes and highlights a panorama of the latest advancements related to the design and construction of the molecular structure of CN, such as by doping and copolymerization, engineering of the polymerization degree, coordination interaction, covalent and noncovalent functionalization, and modulation of intralayer hydrogen bonding .
  • Coordination Compounds (Chelates) in Analytical Chemistry

    • Application : For more than 100 years, chelates have been widely used in analytical chemistry for titrimetric, photometric, luminescent, atomic absorption, and electrochemical analysis , chemical test methods, and for masking, separation, and preconcentration techniques such as extraction .
    • Method : The specific methods of using chelates in analytical chemistry are not detailed in the source .
    • Results : The results or outcomes of using chelates in analytical chemistry are not specified in the source .
  • Construction of a g-C3N4-driven photocatalytic system for boosted biomass-derived alcohol oxidation

    • Application : This research focuses on the construction of a g-C3N4-driven photocatalytic system for boosted biomass-derived alcohol oxidation, which is a promising route towards sustainable biomass valorization .
    • Method : The paper discusses the effects of structural regulating approaches of g-C3N4-based photocatalysts on biomass-derived alcohol oxidation performance, involving intrinsic structure optimization, dye sensitization, and heterojunction construction .
    • Results : The viewpoints proposed in this paper may contribute to the design, synthesis, and modification of novel g-C3N4-based photocatalytic materials, thus providing potential opportunities to enhance the photocatalytic selective oxidation performance of biomass-derived alcohols for a better sustainable biomass refining system .
  • Synthesis and characterization of methoxy- or cyano-substituted thiophene/phenylene co-oligomers for lasing application

    • Application : This research involves the synthesis and characterization of methoxy- or cyano-substituted thiophene/phenylene co-oligomers for lasing applications .
    • Method : The specific methods of synthesizing and characterizing methoxy- or cyano-substituted thiophene/phenylene co-oligomers for lasing applications are not detailed in the source .
    • Results : The results or outcomes of synthesizing and characterizing methoxy- or cyano-substituted thiophene/phenylene co-oligomers for lasing applications are not specified in the source .
  • Synthesis of Cyano-Substituted Conjugated Polymers

    • Application : This research involves the synthesis of cyano-substituted conjugated polymers .
    • Method : The specific methods of synthesizing cyano-substituted conjugated polymers are not detailed in the source .
    • Results : The results or outcomes of synthesizing cyano-substituted conjugated polymers are not specified in the source .

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-2-26(23,24)14-9-7-13(8-10-14)11-18(22)21-19-16(12-20)15-5-3-4-6-17(15)25-19/h7-10H,2-6,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNDSCJLSSBCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

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